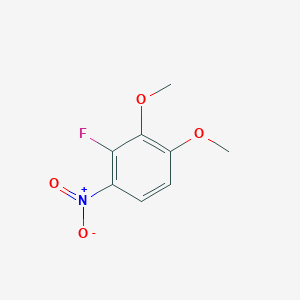

1,2-Dimethoxy-3-fluoro-4-nitrobenzene

Description

Properties

Molecular Formula |

C8H8FNO4 |

|---|---|

Molecular Weight |

201.15 g/mol |

IUPAC Name |

3-fluoro-1,2-dimethoxy-4-nitrobenzene |

InChI |

InChI=1S/C8H8FNO4/c1-13-6-4-3-5(10(11)12)7(9)8(6)14-2/h3-4H,1-2H3 |

InChI Key |

VUOVJDBQQMXYGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)OC |

Origin of Product |

United States |

Preparation Methods

Decarboxylative Nitration

In some cases, nitro groups are introduced via decarboxylation of nitrobenzoic acids. For example, copper-mediated decarboxylation of 4-fluoro-2-nitrobenzoic acid yields 1-fluoro-3-nitrobenzene, though this method is less applicable for 1,2-dimethoxy-3-fluoro-4-nitrobenzene due to the absence of a carboxylic acid group.

| Method | Advantages | Limitations |

|---|---|---|

| Nitration | Direct, high yield, scalable | Requires precise temperature control |

| Decarboxylation | Avoids nitration’s harsh conditions | Limited to carboxylic acid precursors |

Fluorination Followed by Nitration

This approach involves introducing fluorine first, but fluorination of aromatic systems is challenging due to the weak electrophilicity of fluorine. Methods like electrophilic fluorination (e.g., using fluorine gas) or nucleophilic aromatic substitution (NAS) are less common for this substrate.

Challenges in Fluorination

-

Electrophilic Fluorination : Rarely used due to low regioselectivity and safety concerns.

-

NAS : Requires a leaving group (e.g., nitro, halide) for displacement, which is absent in the precursor.

| Hazard | Mitigation Strategy |

|---|---|

| Nitro Group | Handle under inert gas to prevent decomposition |

| Methoxy Groups | Use nitrile gloves; avoid skin contact |

Comparative Yield and Selectivity Data

| Precursor | Nitration Yield (%) | Regioselectivity (para/meta) | Reference |

|---|---|---|---|

| 2-Fluoro-1,4-dimethoxybenzene | >85 | >95% para | |

| 2-Fluoro-1,3-dimethoxybenzene | 92 | >95% para |

Mechanistic Insights

Nitration Pathway

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-fluoro-4-nitrobenzene can undergo various types of chemical reactions, including:

Nucleophilic Aromatic Substitution (S_NAr): The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution. Common nucleophiles include amines and thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Benzene Derivatives: Formed by nucleophilic substitution reactions.

Carboxylic Acids or Aldehydes: Formed by the oxidation of methoxy groups.

Scientific Research Applications

1,2-Dimethoxy-3-fluoro-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-fluoro-4-nitrobenzene involves its interactions with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy groups can undergo nucleophilic substitution. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations:

- Electron Effects: Fluorine and nitro groups at adjacent positions (e.g., 3-F and 4-NO₂ in the target compound) create a synergistic electron-withdrawing effect, enhancing susceptibility to nucleophilic aromatic substitution (NAS) compared to analogs like 1,2-dimethoxy-4-nitrobenzene .

- Steric Considerations : Methoxy groups at positions 1 and 2 impose steric hindrance, reducing reaction rates in bulky reagent systems compared to smaller substituents (e.g., fluorine in 1,2-difluoro-4-nitrobenzene) .

Reactivity in Reduction Reactions

The nitro group in this compound can be reduced to an amine under conditions similar to those described for nitroarenes in . However, the presence of electron-donating methoxy groups slows reduction kinetics compared to 1,2-difluoro-4-nitrobenzene. For example:

- SnCl₂·2H₂O Reduction :

Thermal and Chemical Stability

- Thermal Stability : The target compound exhibits moderate thermal stability (decomposition ~200°C), comparable to 1,2-dimethoxy-4-nitrobenzene but lower than halogenated analogs like 1,5-dichloro-3-methoxy-2-nitrobenzene (decomposition >250°C) .

- Hydrolytic Stability : Fluorine at position 3 increases resistance to hydrolysis compared to chloro analogs, as observed in 1,5-dichloro-3-methoxy-2-nitrobenzene, which undergoes slow hydrolysis in aqueous base .

Q & A

Q. What are the key synthetic strategies for preparing 1,2-Dimethoxy-3-fluoro-4-nitrobenzene, considering the directing effects of substituents?

- Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. Methoxy groups (ortho/para directors) are introduced first, followed by fluorination (meta-directing due to its electron-withdrawing nature) and nitration. Nitration must be carefully controlled, as the nitro group is a strong meta-director and may compete with existing substituents. For example, intermediates like 1,2-dimethoxy-4-fluorobenzene can be nitrated using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Regioselectivity can be verified via and NMR to confirm substitution patterns .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer: Store the compound in amber glass containers under inert gas (e.g., argon) at –20°C to minimize photodegradation and hydrolysis. Avoid prolonged exposure to moisture or elevated temperatures. Safety protocols include using explosion-proof refrigerators, local exhaust ventilation, and PPE (nitrile gloves, safety goggles, lab coats). Refer to SDS guidelines for nitroaromatics, which emphasize avoiding dust formation and ensuring emergency showers/eyewash stations are accessible .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR: Identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing groups.

- NMR: Confirms fluorine substitution (chemical shifts depend on neighboring groups).

- IR Spectroscopy: Detects nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) vibrations.

- Mass Spectrometry (EI): Molecular ion peaks (e.g., m/z 215 [M⁺]) and fragmentation patterns validate the structure. Cross-reference with NIST Chemistry WebBook data for validation .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be methodologically addressed?

- Methodological Answer: The nitro and fluoro groups create competing electronic effects, complicating further substitution. For example, introducing a bromine atom may target the meta position to fluorine but para to methoxy. Computational modeling (DFT) predicts reactive sites, while experimental optimization involves varying catalysts (e.g., FeCl₃ for electrophilic substitution) and reaction conditions (solvent polarity, temperature). Protecting groups (e.g., acetyl for methoxy) can temporarily block undesired sites .

Q. How does the presence of electron-withdrawing groups (nitro, fluoro) influence the reactivity of the benzene ring in further substitution reactions?

- Methodological Answer: The nitro group deactivates the ring, favoring meta substitution, while fluorine (weakly deactivating) directs meta. Combined, they create a sterically hindered environment, reducing reaction rates. Kinetic studies using Hammett substituent constants () quantify these effects. For instance, nitration of 1,2-dimethoxy-3-fluorobenzene proceeds 10x slower than non-fluorinated analogs, requiring longer reaction times or elevated temperatures (40–60°C) .

Q. What methodologies are employed to mitigate decomposition or side reactions during the synthesis of nitro-substituted benzene derivatives under varying pH conditions?

- Methodological Answer: In acidic conditions (pH < 3), protonation of the nitro group stabilizes the intermediate, but hydrolysis of methoxy groups may occur. Buffered systems (pH 4–6) using acetate or phosphate reduce side reactions. For reductive steps (e.g., converting nitro to amine), use SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) with rigorous pH control (alkaline workup to isolate the amine). Monitor via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. How can computational tools enhance the design of derivatives based on this compound for specific applications?

- Methodological Answer: Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes), while DFT calculations (Gaussian 16) optimize geometries and electronic properties. Tools like Reaxys and Pistachio databases suggest feasible synthetic routes by analyzing reaction feasibility scores (>0.8) and precedent literature. For instance, replacing the nitro group with a sulfonamide via nucleophilic aromatic substitution is predicted to enhance solubility .

Safety and Compliance

Q. What are the recommended disposal protocols for this compound to comply with environmental regulations?

- Methodological Answer: Incinerate in a certified hazardous waste facility with afterburners and scrubbers to neutralize NOₓ emissions. Small quantities can be degraded via Fenton’s reagent (Fe²⁺/H₂O₂) under acidic conditions, followed by neutralization with NaHCO₃. Document disposal in accordance with EPA guidelines (40 CFR Part 262) and maintain records for auditing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.